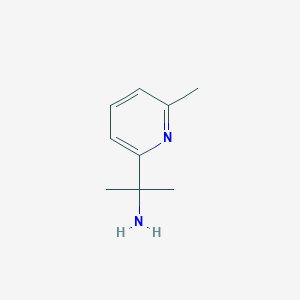
5-fluoro-1H-indole-6-carbonitrile
Vue d'ensemble
Description
5-fluoro-1H-indole-6-carbonitrile: is a chemical compound belonging to the indole family, characterized by a fluorine atom at the 5th position and a cyano group at the 6th position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-fluoroindole.
Nitrile Introduction: The cyano group is introduced at the 6th position using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Substitution: The indole ring undergoes electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are employed.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of 5-fluoro-1H-indole-6-carbonitrile.
Nucleophilic Addition: Products include various substituted indole derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: Employed in studies to understand the biological activity of indole derivatives.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its biological activity.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-fluoro-1H-indole-6-carbonitrile involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom and cyano group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
5-fluoroindole: Lacks the cyano group, resulting in different reactivity and biological activity.
6-cyanoindole: Lacks the fluorine atom, affecting its chemical properties and applications.
Uniqueness: 5-fluoro-1H-indole-6-carbonitrile is unique due to the presence of both the fluorine atom and cyano group, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry .
Propriétés
IUPAC Name |
5-fluoro-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDOZARNIAOAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)

![3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
![1-Azaspiro[5.5]undecan-4-one](/img/structure/B7904481.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one](/img/structure/B7904483.png)


![(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)
![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)
![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)


